BenchChemオンラインストアへようこそ!

5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Chemical Procurement Structure-Activity Relationship

5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine (CAS not uniquely confirmed; molecular formula C10H8F3N3S, MW 259.25) is a 2-amino-1,3,4-thiadiazole derivative featuring an ortho-trifluoromethylbenzyl substituent at the 5-position. The compound belongs to a class of 2-amino-5-(trifluoromethylphenylalkyl)-1,3,4-thiadiazoles historically developed as minor tranquilizers and sleep inducers, as disclosed in foundational patents.

Molecular Formula C10H8F3N3S
Molecular Weight 259.25 g/mol
Cat. No. B14092157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine
Molecular FormulaC10H8F3N3S
Molecular Weight259.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NN=C(S2)N)C(F)(F)F
InChIInChI=1S/C10H8F3N3S/c11-10(12,13)7-4-2-1-3-6(7)5-8-15-16-9(14)17-8/h1-4H,5H2,(H2,14,16)
InChIKeyZPQHXLZHCBIACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine: Chemical Identity and Procurement-Relevant Class Context


5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine (CAS not uniquely confirmed; molecular formula C10H8F3N3S, MW 259.25) is a 2-amino-1,3,4-thiadiazole derivative featuring an ortho-trifluoromethylbenzyl substituent at the 5-position. The compound belongs to a class of 2-amino-5-(trifluoromethylphenylalkyl)-1,3,4-thiadiazoles historically developed as minor tranquilizers and sleep inducers, as disclosed in foundational patents [1]. Its defining structural feature is the methylene (–CH2–) linker between the thiadiazole core and the 2-(trifluoromethyl)phenyl ring, which distinguishes it from the more commonly catalogued direct phenyl analog (2-amino-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole, CAS 1052694-84-4). This structural nuance is critical for procurement specification, as the two compounds are frequently conflated in vendor databases.

Why Generic Substitution of 5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine Is Not Supported by Existing Evidence


Substituting this compound with its para-substituted isomer (5-[[4-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine, CAS 1052694-85-5) or the direct phenyl analog (CAS 1052694-84-4) cannot be considered scientifically equivalent. The foundational patent [1] for this compound class explicitly claims a genus where the trifluoromethyl substituent position (ortho, meta, para) is a variable. In related 1,3,4-thiadiazole series, the position of the trifluoromethyl group on the phenyl ring has been shown to critically modulate biological activity, potency, and neurotoxicity profiles [2]. The ortho substitution pattern of the target compound introduces unique steric hindrance and electronic effects at the active site that are absent in the meta and para isomers, making generic interchange without comparative validation data a high-risk procurement decision.

Quantitative Differentiation Evidence for 5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine Against Its Closest Analogs


Structural Differentiation from the Direct Phenyl Analog (CAS 1052694-84-4) via Methylene Linker Presence

The target compound contains a methylene (–CH2–) bridge between the thiadiazole ring and the 2-(trifluoromethyl)phenyl moiety, resulting in a molecular formula of C10H8F3N3S (MW 259.25) . In contrast, the commonly catalogued analog 2-amino-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole (CAS 1052694-84-4) has a direct phenyl-thiadiazole bond with formula C9H6F3N3S (MW 245.22) . This one-carbon homologation difference directly impacts molecular flexibility, lipophilicity (calculated logP), and hydrogen-bonding geometry, parameters that are well-established determinants of target binding and ADME properties in drug discovery [1]. Procurement of the wrong homolog invalidates any SAR or biological study built upon the methylene-linked scaffold.

Medicinal Chemistry Chemical Procurement Structure-Activity Relationship

Intellectual Property Precedent for Ortho-Substituted Benzyl Thiadiazoles as CNS-Active Agents

U.S. Patent 3,965,110 explicitly exemplifies 2-amino-5-(substituted benzyl)-1,3,4-thiadiazoles and claims their use as minor tranquilizers and sleep inducers at oral doses of 1–150 mg/kg in mammals, with typical primate doses of 75–1500 mg/day [1]. The patent specifically teaches the preparation of ortho-, meta-, and para-trifluoromethylbenzyl variants as distinct chemical entities, indicating that the substitution position was considered non-obvious and potentially critical to the invention. While the patent does not provide head-to-head ED50 comparisons within its text, the inclusion of the ortho isomer as a separately claimed entity establishes an IP-based differentiation: the ortho compound was deemed sufficiently novel and non-equivalent to warrant distinct patent protection alongside its meta and para counterparts.

CNS Drug Discovery Intellectual Property Minor Tranquilizer

Class-Level SAR: Ortho-Trifluoromethyl Substitution Modulates Activity in Related 1,3,4-Thiadiazole Amidines

In a closely related series of 2-aryl-1,3,4-thiadiazole amidines, Chapleo et al. demonstrated that the 2-(trifluoromethyl)phenyl substitution pattern yielded the most potent anticonvulsant activity among tested analogs; however, these compounds also exhibited relatively high neurotoxicity and sedation in the rotorod test [1]. While this study evaluated amidine derivatives rather than the 2-amino series, the thiadiazole core and ortho-CF3-phenyl pharmacophore are shared with the target compound, permitting a class-level inference that the ortho-trifluoromethylbenzyl substitution may confer a distinct efficacy-toxicity window compared to other positional isomers. This SAR precedent supports the rationale for specifically procuring and profiling the ortho-substituted benzyl variant rather than defaulting to the more synthetically accessible para isomer (CAS 1052694-85-5).

Anticonvulsant Neurotoxicity Structure-Activity Relationship

Availability and Purity Specification Differentiation Against Para Isomer (CAS 1052694-85-5)

The target ortho-benzyl compound is offered by select vendors at ≥98% purity (NLT 98%) , while the para isomer (CAS 1052694-85-5) is more widely catalogued but often at lower purity grades (e.g., 95%) [1]. This purity differential, combined with the lower commercial availability of the ortho isomer, means that researchers requiring the ortho-substituted scaffold for SAR studies must engage in more rigorous supplier qualification. The risk of inadvertent substitution with the para isomer during procurement is elevated due to similar IUPAC names and molecular formulas; a specification based on CAS (if uniquely assigned), NMR, and HPLC retention time is essential.

Chemical Procurement Catalog Differentiation Purity Specification

Recommended Application Scenarios for 5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine Based on Differentiated Evidence


CNS Drug Discovery: Profiling Ortho-Substituted Thiadiazole Scaffolds for Sedative-Hypnotic or Anxiolytic Activity

Based on the patent-established utility of 2-amino-5-(trifluoromethylbenzyl)-1,3,4-thiadiazoles as minor tranquilizers and sleep inducers [1], this compound is best deployed as a tool compound or starting scaffold in CNS drug discovery programs. Researchers should prioritize this ortho isomer when conducting positional SAR studies aimed at understanding how substitution pattern affects the efficacy-neurotoxicity therapeutic window. Class-level SAR from related thiadiazole amidines [2] suggests that the ortho-CF3 configuration may enhance target potency but requires careful neurotoxicity counter-screening (e.g., rotorod assay) early in the profiling cascade.

Medicinal Chemistry SAR: Methylene Linker-Dependent Pharmacology Exploration

The methylene bridge that distinguishes this compound from the direct phenyl analog (CAS 1052694-84-4) introduces conformational flexibility and alters the spatial orientation of the trifluoromethylphenyl pharmacophore. This compound is ideal for probing the impact of linker length and flexibility on target engagement in biochemical or cell-based assays, particularly for targets where the 1,3,4-thiadiazole core is a recognized pharmacophore (e.g., carbonic anhydrase, kinase, or phosphodiesterase enzymes). Comparative testing against the phenyl analog is essential to deconvolute linker-dependent from scaffold-dependent effects.

Chemical Procurement and Library Design: Positional Isomer Collection for Fragment-Based or Diversity-Oriented Synthesis

For organizations building thiadiazole-focused compound libraries, the ortho isomer represents a non-redundant chemical entry that complements the more common para isomer (CAS 1052694-85-5). The higher specified purity (NLT 98%) makes it suitable for direct use in high-throughput screening without preparative HPLC purification. Procurement teams should enforce rigorous identity verification (NMR, HRMS) upon receipt due to the known cataloging conflation with the phenyl analog, and should establish a secondary supplier qualification to mitigate the risk of single-source dependency for this low-availability isomer.

Agrochemical Discovery: Noxious Arthropod Control Agent Screening

Related thiadiazole compounds with trifluoromethylphenyl substitution have been claimed for noxious arthropod control [3]. The target compound, by virtue of its 2-amino-1,3,4-thiadiazole core and ortho-CF3-benzyl moiety, may serve as a screening candidate in insecticide or acaricide discovery programs. Its differentiation from the para isomer in terms of volatility, cuticular penetration, and target-site binding (predicted from steric and electronic differences) justifies its inclusion in early-stage phenotypic screening panels against resistant arthropod strains.

Quote Request

Request a Quote for 5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.